SQ28603

Overview

Description

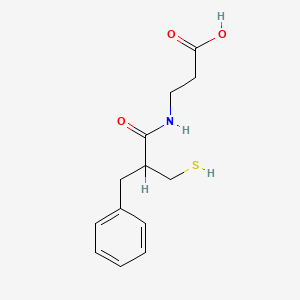

SQ28603, also known as Squibb 28603, is a potent and selective inhibitor of neutral endopeptidase 3.4.24.11 (NEP), an enzyme that degrades atrial natriuretic peptide (ANP) . This compound has a molecular formula of C13H17NO3S and a molecular weight of 267.34 g/mol . It is primarily used for research purposes, particularly in the fields of cardiovascular and renal pharmacology .

Chemical Reactions Analysis

SQ28603 undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.

The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

SQ28603 has several scientific research applications, including:

Cardiovascular Research: It is used to study the effects of NEP inhibition on blood pressure and cardiac function.

Renal Research: It is used to investigate the role of NEP in kidney function and urinary excretion.

Pharmacology: It is used to evaluate the potential therapeutic benefits of NEP inhibitors in treating hypertension and heart failure.

Mechanism of Action

SQ28603 exerts its effects by inhibiting the activity of neutral endopeptidase 3.4.24.11 (NEP), an enzyme that degrades atrial natriuretic peptide (ANP) . By inhibiting NEP, this compound increases the levels of ANP, which in turn leads to vasodilation, natriuresis, and diuresis. This results in a decrease in blood pressure and an increase in urinary excretion of sodium and cyclic guanosine monophosphate (GMP) .

Comparison with Similar Compounds

Similar compounds to SQ28603 include other NEP inhibitors such as thiorphan and candoxatril . Compared to these compounds, this compound is noted for its high potency and selectivity for NEP . This makes it a valuable tool for research in cardiovascular and renal pharmacology.

Properties

IUPAC Name |

3-[(2-benzyl-3-sulfanylpropanoyl)amino]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17NO3S/c15-12(16)6-7-14-13(17)11(9-18)8-10-4-2-1-3-5-10/h1-5,11,18H,6-9H2,(H,14,17)(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZCTDTVUDURCGFX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC(CS)C(=O)NCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60905805 | |

| Record name | N-[1-Hydroxy-3-phenyl-2-(sulfanylmethyl)propylidene]-beta-alanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60905805 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

267.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

100845-83-8 | |

| Record name | SQ 28603 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0100845838 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-[1-Hydroxy-3-phenyl-2-(sulfanylmethyl)propylidene]-beta-alanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60905805 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-Chloro-6-phenyl-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B1202119.png)

![Methyl 5-benzyl-2-hydroxy-11-methylidene-6-oxobenzo[b]carbazole-1-carboxylate](/img/structure/B1202125.png)

![3-[(6-Methoxy-4-methyl-2-quinolinyl)thio]propanoic acid](/img/structure/B1202126.png)

![[3-(3,4-Methylenedioxyphenyl)-2-(mercaptomethyl)-1-oxoprolyl]glycine](/img/structure/B1202138.png)